molecular formula C17H18FN3O3S B1680270 Rufloxacin CAS No. 101363-10-4

Rufloxacin

Cat. No.: B1680270
CAS No.: 101363-10-4
M. Wt: 363.4 g/mol
InChI Key: NJCJBUHJQLFDSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rufloxacin is a fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. It is particularly effective against both Gram-positive and Gram-negative bacteria. This compound is used primarily to treat respiratory infections and uncomplicated cystitis .

Scientific Research Applications

Rufloxacin has been extensively studied for its applications in:

Mechanism of Action

Rufloxacin is a fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria . This article will delve into the mechanism of action of this compound, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of the environment on its action.

Target of Action

This compound primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

This compound inhibits the activity of DNA gyrase and topoisomerase IV . By binding to these enzymes, this compound prevents the unwinding of supercoiled DNA, a critical step in DNA replication and transcription. This inhibition leads to the cessation of DNA synthesis and ultimately bacterial cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA replication pathway . By inhibiting DNA gyrase and topoisomerase IV, this compound disrupts the normal process of DNA replication. This disruption prevents bacterial cells from dividing and proliferating, leading to their death .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in healthy volunteers . This compound is administered orally and its absorption is influenced by food intake . The plasma and urine kinetics of this compound were assessed after single and multiple oral doses . The parameters of the model and the mean renal clearance values indicated some departure from linearity in this compound kinetics . After multiple doses, the plasma drug levels during the 6th treatment day were similar to those after the first dose .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and proliferation . By inhibiting the enzymes necessary for DNA replication, this compound prevents bacterial cells from dividing. This leads to a decrease in the number of bacterial cells and ultimately results in the death of the bacterial population .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect the action of this compound. Certain drugs can increase the therapeutic efficacy of this compound, while others may increase its neuroexcitatory activities . Furthermore, the absorption of this compound can be influenced by food intake .

Safety and Hazards

Rufloxacin can be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided, and personal protective equipment should be used .

Relevant Papers

Several papers have been published on this compound. A double-blind, comparative study showed that this compound could be a possible option for the treatment of acute exacerbations of chronic bronchitis . Another paper discussed the side-effects of antibacterial fluoroquinolones, including this compound . A systematic review of randomised clinical trials for oral antibiotic treatment also included this compound .

Biochemical Analysis

Biochemical Properties

Rufloxacin plays a crucial role in biochemical reactions by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are responsible for supercoiling and uncoiling DNA, which is essential for DNA replication and transcription. By binding to these enzymes, this compound prevents the replication of bacterial DNA, leading to cell death. This compound interacts with various biomolecules, including bacterial DNA, proteins involved in DNA replication, and enzymes responsible for maintaining DNA topology .

Cellular Effects

This compound affects various types of cells and cellular processes. In bacterial cells, it inhibits DNA replication and transcription, leading to cell death. In eukaryotic cells, this compound can induce photosensitization, causing DNA damage through the generation of reactive oxygen species such as hydrogen peroxide and formaldehyde. This phototoxicity has been observed in yeast cells and human fibroblasts, where this compound causes DNA fragmentation and oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to bacterial DNA gyrase and topoisomerase IV, forming a complex that prevents the enzymes from functioning correctly. This inhibition leads to the accumulation of double-strand breaks in bacterial DNA, ultimately causing cell death. Additionally, this compound can act as a photosensitizer, generating reactive oxygen species upon exposure to light, which further damages DNA and other cellular components .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound has a long half-life, allowing it to maintain antibacterial activity even after discontinuation of treatment. Studies have shown that this compound can cause long-term DNA damage and oxidative stress in cells exposed to light. The stability and degradation of this compound in laboratory settings depend on factors such as light exposure and the presence of reactive oxygen species .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mice and guinea pigs, this compound has shown weak activity against Mycobacterium tuberculosis infections. Higher doses of this compound can lead to increased neuroexcitatory activities and potential toxic effects. The therapeutic efficacy of this compound can be influenced by the dosage and the specific animal model used in the study .

Metabolic Pathways

This compound is involved in various metabolic pathways, including its interaction with enzymes responsible for drug metabolism. This compound can inhibit or enhance the activity of certain enzymes, affecting the metabolism of other drugs. For example, this compound can increase the therapeutic efficacy of acarbose and acetohexamide by inhibiting their metabolism. Additionally, this compound can interact with cytochrome P450 enzymes, influencing its own metabolism and that of other drugs .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can penetrate tissues effectively, achieving high concentrations in inflammatory exudates. The distribution of this compound is influenced by its binding to plasma proteins and its ability to cross cellular membranes. This compound’s transport and distribution are essential for its antibacterial activity and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can localize to specific cellular compartments, such as the nucleus and mitochondria, where it can exert its effects on DNA and other cellular components. The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential side effects .

Preparation Methods

Rufloxacin is synthesized through a multi-step process involving the reduction of a quinolone disulfide, followed by cyclization in a basic medium, and hydrolysis of the resulting ester. The most convenient method for preparing this compound hydrochloride involves a one-pot synthesis starting from ethyl 2,3,5-trifluoro-4-(4-methyl-1-piperazinyl) benzoylacetate .

Chemical Reactions Analysis

Rufloxacin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different derivatives.

    Reduction: The reduction of quinolone disulfide is a key step in its synthesis.

    Substitution: this compound can undergo substitution reactions, particularly at the piperazinyl moiety. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. .

Comparison with Similar Compounds

Rufloxacin is compared with other fluoroquinolones such as ciprofloxacin, ofloxacin, and levofloxacin. While all these compounds share a similar mechanism of action, this compound is unique due to its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties. Similar compounds include:

This compound’s unique structure allows it to form additional hydrogen bonds with bacterial enzymes, enhancing its antibacterial activity .

Properties

IUPAC Name

7-fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3S/c1-19-2-4-20(5-3-19)14-12(18)8-10-13-16(14)25-7-6-21(13)9-11(15(10)22)17(23)24/h8-9H,2-7H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCJBUHJQLFDSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C3C4=C2SCCN4C=C(C3=O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

106017-08-7 (monohydrochloride)
Record name Rufloxacin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101363104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6048412
Record name Rufloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101363-10-4
Record name Rufloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101363-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rufloxacin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101363104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rufloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13772
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rufloxacin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759835
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Rufloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.0,5,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RUFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y521XM2900
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Rufloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042009
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rufloxacin
Reactant of Route 2
Rufloxacin
Reactant of Route 3
Rufloxacin
Reactant of Route 4
Reactant of Route 4
Rufloxacin
Reactant of Route 5
Reactant of Route 5
Rufloxacin
Reactant of Route 6
Reactant of Route 6
Rufloxacin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.